5-Nitronaphthalene-1,4-dione
Overview
Description
5-Nitronaphthalene-1,4-dione is an organic compound with the molecular formula C₁₀H₅NO₄. It is a derivative of naphthoquinone, characterized by the presence of a nitro group at the 5-position. This compound is of significant interest due to its diverse applications in scientific research and industry.
Mechanism of Action
Target of Action
5-Nitro-1,4-naphthoquinone (5-NQ) is a derivative of naphthoquinone that has been shown to have significant biological activity. The primary targets of 5-NQ are enzymes such as catalase . Catalase is an important enzyme in the body that helps to neutralize harmful free radicals. By inhibiting this enzyme, 5-NQ can potentially disrupt normal cellular processes and lead to various biological effects .
Mode of Action
The mode of action of 5-NQ involves its interaction with its target enzymes. It has been suggested that 5-NQ may inhibit these enzymes through a process known as a Michael 1,4-addition mechanism . This mechanism involves the addition of a nucleophile, such as an amine, to the 5-NQ molecule, resulting in the formation of new regioisomeric amino-naphthoquinone derivatives .
Pharmacokinetics
It is known that the chemical modification of naphthoquinones can improve their pharmacological properties . Therefore, it is possible that the introduction of the nitro group in 5-NQ could enhance its bioavailability and efficacy.
Result of Action
The result of 5-NQ’s action can vary depending on the specific biological context. For example, it has been shown to have antioxidant and catalase inhibition activities . In particular, one study found that a specific derivative of 5-NQ showed the highest antioxidant capacity and the strongest catalase enzyme inhibitory activity . These activities could potentially lead to various molecular and cellular effects, such as the disruption of normal redox balance and cellular damage.
Action Environment
The action of 5-NQ can be influenced by various environmental factors. For instance, the presence of other molecules in the environment can affect the reactivity of 5-NQ and its ability to interact with its targets . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of 5-NQ.
Biochemical Analysis
Biochemical Properties
5-Nitro-1,4-naphthoquinone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme catalase, where 5-Nitro-1,4-naphthoquinone acts as an inhibitor . This inhibition is significant because catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, a critical reaction in protecting cells from oxidative damage. Additionally, 5-Nitro-1,4-naphthoquinone has been shown to interact with nucleophiles such as amines, piperazines, and morpholines, forming new regioisomeric amino-naphthoquinone derivatives .
Cellular Effects
5-Nitro-1,4-naphthoquinone exerts various effects on different cell types and cellular processes. It has been observed to induce oxidative stress in cells, leading to the generation of reactive oxygen species . This oxidative stress can modulate redox signaling pathways, influencing gene expression and cellular metabolism. For instance, 5-Nitro-1,4-naphthoquinone has been shown to modulate the expression of genes involved in antioxidant defense mechanisms, such as those regulated by the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway . Additionally, it can affect cell signaling pathways, including those mediated by receptor tyrosine kinases like the epidermal growth factor receptor .
Molecular Mechanism
The molecular mechanism of 5-Nitro-1,4-naphthoquinone involves several key interactions at the molecular level. It can bind to and inhibit enzymes such as catalase, leading to increased levels of hydrogen peroxide and subsequent oxidative stress . Furthermore, 5-Nitro-1,4-naphthoquinone can undergo redox cycling, generating reactive oxygen species that can damage cellular components and modulate redox-sensitive signaling pathways . This compound also has alkylating properties, allowing it to form covalent bonds with nucleophilic sites on biomolecules, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitro-1,4-naphthoquinone can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its biological activity can be influenced by factors such as light, temperature, and pH. Over time, 5-Nitro-1,4-naphthoquinone can undergo degradation, leading to the formation of various by-products that may have different biological activities . Long-term exposure to 5-Nitro-1,4-naphthoquinone in in vitro and in vivo studies has shown sustained oxidative stress and modulation of gene expression .
Dosage Effects in Animal Models
The effects of 5-Nitro-1,4-naphthoquinone vary with different dosages in animal models. At lower doses, it has been observed to exert beneficial effects, such as antimicrobial and antitumor activities . At higher doses, 5-Nitro-1,4-naphthoquinone can cause toxic effects, including oxidative damage to tissues and organs . Studies have identified a threshold dose above which the adverse effects become significant, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
5-Nitro-1,4-naphthoquinone is involved in several metabolic pathways. It can undergo reduction to form 5-amino-1,4-naphthoquinone, a reaction catalyzed by enzymes such as nitroreductases . This reduction process is significant as it can influence the compound’s biological activity and toxicity. Additionally, 5-Nitro-1,4-naphthoquinone can participate in redox cycling, generating reactive oxygen species that can further modulate metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 5-Nitro-1,4-naphthoquinone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions of cells and tissues . This localization can affect its biological activity and potential toxicity.
Subcellular Localization
The subcellular localization of 5-Nitro-1,4-naphthoquinone is critical for its activity and function. It has been observed to localize in mitochondria, where it can influence mitochondrial function and induce oxidative stress . Additionally, 5-Nitro-1,4-naphthoquinone can target other organelles, such as the endoplasmic reticulum, where it can modulate protein folding and stress responses . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitronaphthalene-1,4-dione typically involves the nitration of naphthoquinone. One common method is the reaction of 1,4-naphthoquinone with nitric acid in the presence of sulfuric acid as a catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Nitronaphthalene-1,4-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other nucleophiles, such as amines, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Amines and appropriate solvents under reflux conditions.
Major Products:
Reduction: 5-Aminonaphthalene-1,4-dione.
Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitronaphthalene-1,4-dione has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,4-Naphthoquinone: The parent compound without the nitro group.
2-Hydroxy-1,4-naphthoquinone:
5-Aminonaphthalene-1,4-dione: The reduced form of 5-nitronaphthalene-1,4-dione.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo redox cycling and inhibit enzymes makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-nitronaphthalene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO4/c12-8-4-5-9(13)10-6(8)2-1-3-7(10)11(14)15/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBOSAGJYNRBJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491413 | |
Record name | 5-Nitronaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17788-47-5 | |
Record name | 5-Nitronaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40491413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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